molecular formula C19H22N6O4S B6531660 3-[4-(3,4-dimethoxybenzenesulfonyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine CAS No. 1019103-47-9

3-[4-(3,4-dimethoxybenzenesulfonyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine

Cat. No. B6531660
CAS RN: 1019103-47-9
M. Wt: 430.5 g/mol
InChI Key: YLJGLIOQZSQRIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[4-(3,4-dimethoxybenzenesulfonyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine (DMPP) is a novel synthetic molecule that has recently been studied for its potential applications in scientific research. DMPP is a heterocyclic molecule containing both pyridine and pyrrolidine rings, and is of interest due to its unique structure and potential applications.

Mechanism of Action

The mechanism of action of 3-[4-(3,4-dimethoxybenzenesulfonyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine is not yet fully understood, however it is believed to work by binding to proteins and DNA sequences, as well as by inhibiting the growth of cancer cells. The exact mechanism of action is still under investigation, as further research is needed to understand how 3-[4-(3,4-dimethoxybenzenesulfonyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine interacts with proteins and DNA sequences.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-[4-(3,4-dimethoxybenzenesulfonyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine are still being studied, however it has been shown to interact with certain proteins and DNA sequences. Additionally, 3-[4-(3,4-dimethoxybenzenesulfonyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine has been shown to inhibit the growth of cancer cells, suggesting it may have anti-cancer properties. Further research is needed to better understand the biochemical and physiological effects of 3-[4-(3,4-dimethoxybenzenesulfonyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine.

Advantages and Limitations for Lab Experiments

The advantages of using 3-[4-(3,4-dimethoxybenzenesulfonyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine in lab experiments include its unique structure, which allows for strong hydrogen bonding and binding to certain proteins and DNA sequences. Additionally, 3-[4-(3,4-dimethoxybenzenesulfonyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine is relatively easy to synthesize and is relatively stable, making it ideal for use in lab experiments. The main limitation of using 3-[4-(3,4-dimethoxybenzenesulfonyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine in lab experiments is the lack of understanding of its exact mechanism of action, as further research is needed to better understand how it interacts with proteins and DNA sequences.

Future Directions

The potential future directions for 3-[4-(3,4-dimethoxybenzenesulfonyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine include further research into its mechanism of action, as well as its potential applications in drug design and gene therapy. Additionally, further research is needed to better understand its biochemical and physiological effects, as well as its potential as an anti-cancer agent. Finally, further research should be conducted to determine the best methods for synthesizing 3-[4-(3,4-dimethoxybenzenesulfonyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine and optimizing its structure for use in lab experiments.

Synthesis Methods

3-[4-(3,4-dimethoxybenzenesulfonyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine can be synthesized through a two-step process, beginning with the reaction of 3-amino-4-methoxybenzenesulfonyl chloride and 1-methylpiperazine. This reaction produces the intermediate compound 4-(3,4-dimethoxybenzenesulfonyl)piperazine, which is then reacted with 1-methylpyrazole to form 3-[4-(3,4-dimethoxybenzenesulfonyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine. The entire synthesis process can be completed in a few hours, and the final product is a white crystalline solid.

Scientific Research Applications

3-[4-(3,4-dimethoxybenzenesulfonyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine is a promising molecule for use in scientific research, due to its unique structure. It has been studied for its potential applications in drug design, as it is capable of forming strong hydrogen bonds and has been shown to bind to certain proteins. 3-[4-(3,4-dimethoxybenzenesulfonyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine has also been studied for its potential as an anti-cancer agent, due to its ability to inhibit the growth of cancer cells. Additionally, 3-[4-(3,4-dimethoxybenzenesulfonyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine has been studied for its potential applications in gene therapy, as it has been shown to interact with certain DNA sequences.

properties

IUPAC Name

3-[4-(3,4-dimethoxyphenyl)sulfonylpiperazin-1-yl]-6-pyrazol-1-ylpyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N6O4S/c1-28-16-5-4-15(14-17(16)29-2)30(26,27)24-12-10-23(11-13-24)18-6-7-19(22-21-18)25-9-3-8-20-25/h3-9,14H,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLJGLIOQZSQRIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)N4C=CC=N4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[4-(3,4-dimethoxybenzenesulfonyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine

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